3-(4-(Tert-butyl)phenyl)azetidin-3-ol
CAS No.:
Cat. No.: VC18251737
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 3-(4-tert-butylphenyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C13H19NO/c1-12(2,3)10-4-6-11(7-5-10)13(15)8-14-9-13/h4-7,14-15H,8-9H2,1-3H3 |
| Standard InChI Key | CSDPWEIHXJNFOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CNC2)O |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s IUPAC name, 3-(4-(tert-butyl)phenyl)azetidin-3-ol, reflects its core structure:
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A saturated azetidine ring (C₃H₇N) with a hydroxyl (-OH) group at position 3.
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A para-substituted tert-butyl group (-C(CH₃)₃) on the phenyl ring attached to the azetidine’s 3-position.
The tert-butyl group introduces significant steric bulk, potentially influencing the compound’s conformational flexibility and intermolecular interactions . The hydroxyl group enhances polarity, enabling hydrogen bonding with biological targets or solvents .
Molecular Formula and Weight
Synthesis and Reaction Pathways
Alkylation of Hydroxyazetidine Derivatives
A common approach involves functionalizing 3-hydroxyazetidine precursors with tert-butyl-substituted aryl electrophiles. For example:
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Substrate Preparation: 3-Hydroxyazetidine hydrochloride is deprotonated using a strong base like cesium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) .
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Coupling Reaction: The resulting alkoxide reacts with 4-(tert-butyl)benzyl bromide or analogous electrophiles via nucleophilic substitution.
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Workup: Purification via column chromatography yields the target compound .
Example Protocol:
A mixture of 3-hydroxyazetidine hydrochloride (1.0 equiv), 4-(tert-butyl)benzyl bromide (1.1 equiv), and Cs₂CO₃ (2.0 equiv) in DMSO is stirred at 90°C for 2 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified by silica gel chromatography .
Superbase-Mediated Ring Closure
Lithium diisopropylamide (LDA) or related superbases can facilitate azetidine ring formation from epoxide precursors:
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Epoxides derived from tert-butyl-substituted styrenes are treated with LDA at −78°C, inducing ring closure to form the azetidine scaffold .
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is often employed to protect the azetidine nitrogen during synthesis:
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Boc Protection: tert-Butyl 3-hydroxyazetidine-1-carboxylate is synthesized via carbamate formation .
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Functionalization: The hydroxyl group is alkylated with 4-(tert-butyl)phenyl derivatives.
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Deprotection: Trifluoroacetic acid removes the Boc group, yielding the final product .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data for the structurally similar 3-(3-tert-butylphenyl)azetidin-3-ol (PubChem CID: 165680002) provides a benchmark :
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¹H NMR (CDCl₃):
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δ 7.45–7.30 (m, 4H, Ar-H), 4.50–4.20 (m, 1H, OH), 3.80–3.60 (m, 4H, azetidine-H), 1.35 (s, 9H, tert-butyl).
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¹³C NMR:
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δ 150.2 (C-OH), 134.5–125.0 (Ar-C), 60.1 (azetidine-C), 34.5 (C(CH₃)₃), 31.2 (CH₃).
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The para-substituted isomer is expected to exhibit simplified aromatic splitting patterns due to symmetry .
Mass Spectrometry
Physicochemical Properties
Challenges and Future Directions
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